2,4-Diaminotoluene dihydrochloride
Overview
Description
2,4-Diaminotoluene dihydrochloride, also known as 4-methylbenzene-1,3-diamine dihydrochloride, is an organic compound with the chemical formula C7H11ClN2. It is a derivative of toluene and is characterized by the presence of two amino groups attached to the benzene ring at the 2 and 4 positions, along with a methyl group at the 1 position. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diaminotoluene dihydrochloride is typically synthesized through the hydrogenation of 2,4-dinitrotoluene. This process involves the reduction of the nitro groups to amino groups using a nickel catalyst under hydrogen gas. The reaction is carried out under controlled temperature and pressure conditions to ensure complete reduction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. The final product is then purified and converted to its dihydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diaminotoluene dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as diazotization and coupling reactions to form azo dyes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a nickel catalyst is typically used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are used for diazotization, followed by coupling with aromatic compounds
Major Products:
Oxidation: Quinone derivatives.
Reduction: More reduced amine derivatives.
Substitution: Azo dyes and other substituted aromatic compounds
Scientific Research Applications
2,4-Diaminotoluene dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its mutagenic and carcinogenic properties, as well as its interaction with biological molecules.
Medicine: Investigated for potential therapeutic applications and as a model compound in toxicological studies.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 2,4-diaminotoluene dihydrochloride involves its interaction with various molecular targets and pathways. It can induce DNA damage and mutagenesis through the formation of reactive intermediates. The compound is also known to interact with the aromatic hydrocarbon receptor, leading to the induction of cytochrome P450 enzymes, which play a role in its metabolic activation and detoxification .
Comparison with Similar Compounds
2,6-Diaminotoluene: Another isomer with amino groups at the 2 and 6 positions.
4-Methyl-m-phenylenediamine: A compound with a similar structure but different substitution pattern.
2,4-Toluenediamine: The parent compound without the dihydrochloride salt form
Uniqueness: 2,4-Diaminotoluene dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various industrial and research applications where these properties are advantageous .
Properties
IUPAC Name |
4-methylbenzene-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,8-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSFFQIVJQERFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95-80-7 (Parent) | |
Record name | 2,4-Diaminotoluene dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020403 | |
Record name | 2,4-Diaminotoluene dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-23-7 | |
Record name | 2,4-Diaminotoluene dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediamine, 4-methyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Diaminotoluene dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diaminotoluene dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333A82EQ74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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